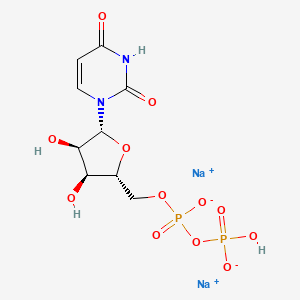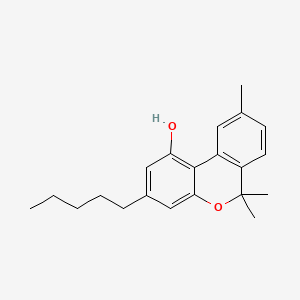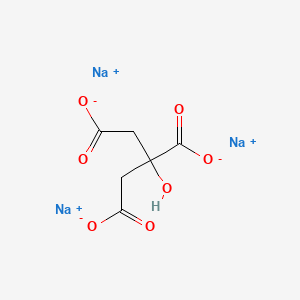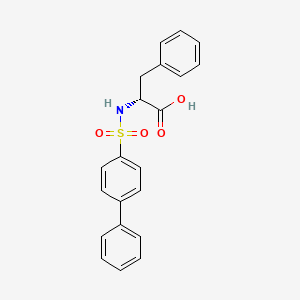
MMP-2/MMP-9InhibitorI
Overview
Description
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are compounds designed to inhibit the activity of matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. These enzymes are part of the matrix metalloproteinase family, which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. The inhibition of matrix metalloproteinase-2 and matrix metalloproteinase-9 is significant in various pathological conditions, including cancer, arthritis, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors involves multiple steps, including the formation of key intermediates and the final inhibitor compound. One common synthetic route involves the use of molecular docking and hybrid quantum mechanical and molecular mechanical calculations to design potent inhibitors . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, using large-scale reactors, and ensuring the purity and consistency of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions are the final inhibitor compounds, which are characterized by their ability to selectively inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. These inhibitors are then purified and tested for their biological activity and selectivity .
Scientific Research Applications
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the structure and function of matrix metalloproteinase enzymes. In biology, these inhibitors help in understanding the role of matrix metalloproteinase-2 and matrix metalloproteinase-9 in various physiological and pathological processes .
In medicine, matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are being investigated for their potential therapeutic applications in cancer, cardiovascular diseases, and inflammatory conditions. These inhibitors can prevent the degradation of the extracellular matrix, thereby inhibiting tumor invasion and metastasis .
In industry, matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are used in the development of new drugs and therapeutic agents. They are also employed in the production of biomaterials and tissue engineering applications .
Mechanism of Action
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors exert their effects by binding to the active site of the matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their proteolytic activity . The molecular targets of these inhibitors include the zinc ion in the active site of the enzymes and specific amino acid residues involved in substrate binding .
Comparison with Similar Compounds
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are unique in their ability to selectively inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. Similar compounds include other matrix metalloproteinase inhibitors, such as matrix metalloproteinase-1 inhibitors and matrix metalloproteinase-3 inhibitors . matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are distinct in their selectivity and potency, making them valuable tools in scientific research and therapeutic applications .
Properties
IUPAC Name |
3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYHBQIDTNHWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)
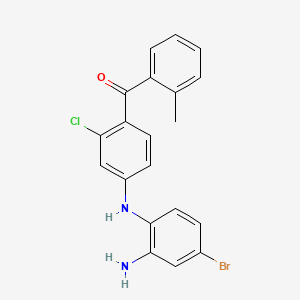
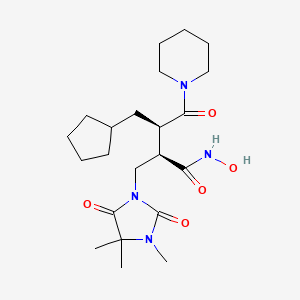
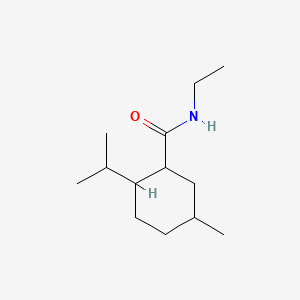
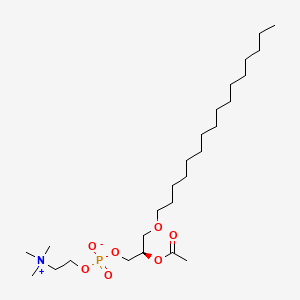
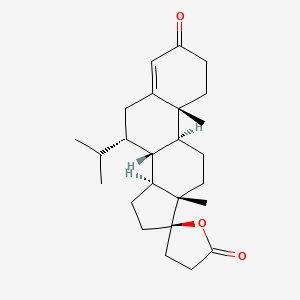
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

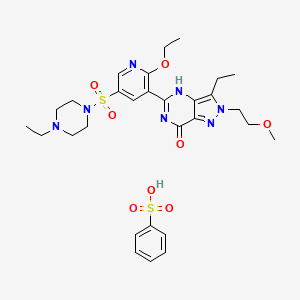

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)
